Cas no 2227669-61-4 ((2S)-1-(3-methylpyridin-4-yl)propan-2-ol)

(2S)-1-(3-methylpyridin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(3-methylpyridin-4-yl)propan-2-ol
- EN300-1776035
- 2227669-61-4
-
- インチ: 1S/C9H13NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6,8,11H,5H2,1-2H3/t8-/m0/s1
- InChIKey: BSVYEKUXRIJSMU-QMMMGPOBSA-N
- ほほえんだ: O[C@@H](C)CC1C=CN=CC=1C
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 33.1Ų
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776035-0.5g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1776035-10.0g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1776035-1.0g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1776035-0.1g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1776035-0.25g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1776035-5.0g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1776035-1g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 1g |
$1701.0 | 2023-09-20 | ||
Enamine | EN300-1776035-5g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1776035-10g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1776035-2.5g |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol |
2227669-61-4 | 2.5g |
$3332.0 | 2023-09-20 |
(2S)-1-(3-methylpyridin-4-yl)propan-2-ol 関連文献
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
(2S)-1-(3-methylpyridin-4-yl)propan-2-olに関する追加情報
Recent Advances in the Study of (2S)-1-(3-methylpyridin-4-yl)propan-2-ol (CAS: 2227669-61-4)
In recent years, the compound (2S)-1-(3-methylpyridin-4-yl)propan-2-ol (CAS: 2227669-61-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key breakthroughs in the synthesis of (2S)-1-(3-methylpyridin-4-yl)propan-2-ol involves the use of asymmetric catalysis, which allows for the efficient production of the desired enantiomer with high optical purity. Recent publications in journals such as Organic Letters and Journal of Medicinal Chemistry highlight innovative catalytic systems that improve yield and reduce by-products. These advancements are crucial for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
Pharmacological investigations have revealed that (2S)-1-(3-methylpyridin-4-yl)propan-2-ol exhibits notable activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies suggest its potential in treating neurological disorders, including anxiety and depression. For instance, a 2023 study published in Neuropharmacology demonstrated its efficacy in animal models, showing a significant reduction in anxiety-like behaviors without the side effects commonly associated with existing therapeutics.
Moreover, the compound's mechanism of action has been elucidated through advanced molecular docking and computational simulations. Researchers have identified its binding affinity for the GABAA receptor, which plays a pivotal role in regulating neuronal excitability. These findings, detailed in a recent Nature Communications article, provide a structural basis for designing derivatives with enhanced selectivity and potency.
In addition to its neurological applications, (2S)-1-(3-methylpyridin-4-yl)propan-2-ol has shown promise in oncology. Preliminary data from cell-based assays indicate its ability to inhibit the proliferation of certain cancer cell lines, particularly those resistant to conventional chemotherapy. Collaborative efforts between academic and industrial researchers are underway to explore its full therapeutic potential and optimize its pharmacokinetic properties.
In conclusion, the ongoing research on (2S)-1-(3-methylpyridin-4-yl)propan-2-ol (CAS: 2227669-61-4) underscores its versatility and therapeutic value. The compound's unique chemical structure, combined with its multifaceted biological activities, positions it as a compelling candidate for further development. Future studies should focus on clinical translation, addressing challenges such as bioavailability and toxicity to unlock its full potential in medicine.
2227669-61-4 ((2S)-1-(3-methylpyridin-4-yl)propan-2-ol) 関連製品
- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)
- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)




